molecular formula C17H11NO7 B12410394 Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro- CAS No. 7267-92-7

Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro-

Cat. No.: B12410394
CAS No.: 7267-92-7
M. Wt: 341.27 g/mol
InChI Key: MYVJZUBEKPWUFP-UHFFFAOYSA-N
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Description

Aristolochic acid III is a naturally occurring compound found in plants of the Aristolochia and Asarum genera. These plants have been used in traditional medicine for centuries, particularly in Asia. Aristolochic acids, including aristolochic acid III, are known for their potent nephrotoxic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aristolochic acid III typically involves the extraction from natural sources such as Aristolochia plants. The process includes several steps of purification to isolate the compound.

Industrial Production Methods: Industrial production of aristolochic acid III is not common due to its toxic nature. when required for research purposes, it is extracted from plant materials using advanced extraction techniques such as pressurized liquid extraction and supercritical fluid extraction .

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior and potential modifications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Aristolochic acid III has several applications in scientific research:

Mechanism of Action

Aristolochic acid III exerts its effects primarily through the formation of DNA adducts, leading to mutations. It targets the kidneys and urinary tract, causing nephrotoxicity and urothelial carcinoma. The compound interacts with various enzymes and organic anion transporters, disrupting normal cellular functions and leading to irreversible damage .

Comparison with Similar Compounds

Comparison: Aristolochic acid III shares similar nephrotoxic and carcinogenic properties with other aristolochic acids. its specific molecular structure and the position of functional groups can lead to variations in its biological activity and toxicity. For instance, aristolochic acid I and II are more commonly studied due to their higher prevalence in certain plants .

Properties

IUPAC Name

10-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO7/c1-23-9-3-2-8-4-12(18(21)22)14-11(17(19)20)6-13-16(25-7-24-13)15(14)10(8)5-9/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJZUBEKPWUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222982
Record name Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-92-7
Record name Aristolochic acid III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007267927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro(3,4-d)-1,3-dioxole-5-carboxylic acid, 10-methoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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